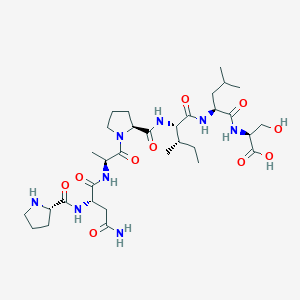
L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-asparagine, is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine, L-proline, L-isoleucine, L-leucine, and L-serine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with side chains susceptible to oxidation, such as L-proline.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents, including alkylating agents, can be used to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-proline residues can lead to the formation of hydroxyproline.
Scientific Research Applications
L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine has several scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis and modification techniques.
Biology: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-alanyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-alanyl-L-Glutamine dipeptide
- Davunetide trifluoroacetate salt
Uniqueness
L-Prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying specific biological interactions and potential therapeutic applications.
Properties
CAS No. |
630401-57-9 |
|---|---|
Molecular Formula |
C32H54N8O10 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H54N8O10/c1-6-17(4)25(30(47)37-20(13-16(2)3)28(45)38-22(15-41)32(49)50)39-29(46)23-10-8-12-40(23)31(48)18(5)35-27(44)21(14-24(33)42)36-26(43)19-9-7-11-34-19/h16-23,25,34,41H,6-15H2,1-5H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,47)(H,38,45)(H,39,46)(H,49,50)/t17-,18-,19-,20-,21-,22-,23-,25-/m0/s1 |
InChI Key |
WQOGPMRWJQXLSC-UNDUXLGRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



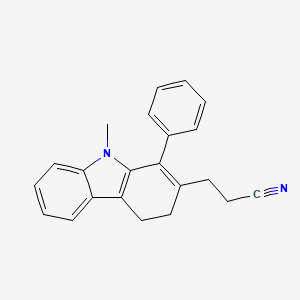
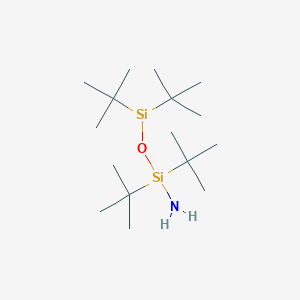
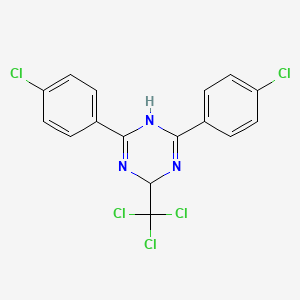
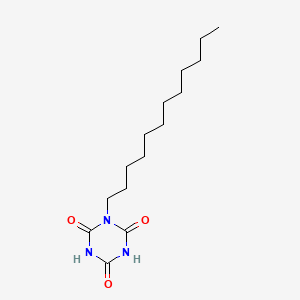
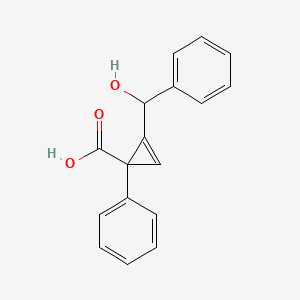

![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
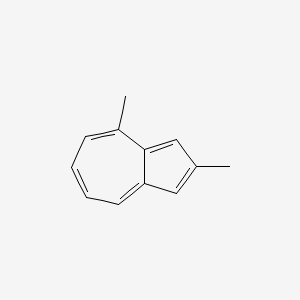
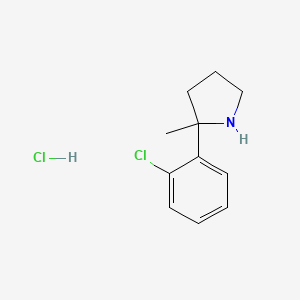
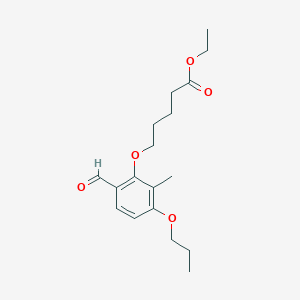
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)

